2,5-Bis(triethoxysilyl)thiophene

Catalog No.
S690043
CAS No.
40190-22-5
M.F
C16H32O6SSi2
M. Wt
408.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(triethoxysilyl)thiophene

CAS Number

40190-22-5

Product Name

2,5-Bis(triethoxysilyl)thiophene

IUPAC Name

triethoxy-(5-triethoxysilylthiophen-2-yl)silane

Molecular Formula

C16H32O6SSi2

Molecular Weight

408.7 g/mol

InChI

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3

InChI Key

AWBGMFANSAVZPM-UHFFFAOYSA-N

SMILES

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC

Canonical SMILES

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC

2,5-Bis(triethoxysilyl)thiophene is a bifunctional organosilane that integrates a conductive thiophene core with two terminal triethoxysilyl groups. This unique structure allows it to act as a monomer for creating hybrid organic-inorganic materials. The thiophene unit provides the basis for semiconducting properties, while the triethoxysilyl groups enable the formation of a stable, cross-linked silica-like (siloxane) network through a sol-gel process involving hydrolysis and condensation. This dual functionality is essential for fabricating materials that combine the electronic characteristics of conjugated polymers with the thermal stability and processability of inorganic glasses.

Substituting 2,5-Bis(triethoxysilyl)thiophene with analogs that lack its specific functional groups fundamentally alters material properties and processing requirements. Using non-silylated precursors like 2,5-dibromothiophene necessitates entirely different, often multi-step, polymerization chemistries (e.g., Stille or Suzuki coupling) and yields soluble, non-cross-linked polymers that lack the thermal stability and substrate adhesion imparted by a siloxane network. Replacing the hydrolyzable triethoxysilyl groups with non-hydrolyzable trimethylsilyl (TMS) groups blocks the sol-gel cross-linking pathway, preventing the formation of robust, solvent-resistant films. Furthermore, substituting the triethoxy- form for a trimethoxy- analog significantly increases the rate of hydrolysis, which can shorten processing times and complicate controlled film deposition. Therefore, this specific compound is required for applications demanding a balance of controlled sol-gel kinetics, covalent network formation, and inherent thiophene-based electronic functionality.

Superior Process Control via Slower, More Manageable Hydrolysis Kinetics

The triethoxysilyl groups of the target compound offer a distinct advantage in process control over trimethoxysilyl analogs. The hydrolysis rate of ethoxysilanes is 6-10 times slower than that of corresponding methoxysilanes. This reduced reactivity provides a significantly wider processing window for sol-gel applications, allowing for more controlled formulation, deposition, and curing, which is critical for achieving uniform, defect-free hybrid films.

Evidence DimensionRelative Hydrolysis Rate
Target Compound Data1x (Baseline)
Comparator Or BaselineAnalogous Trimethoxysilane Precursor: 6-10x faster hydrolysis rate
Quantified Difference6-10 fold decrease in hydrolysis rate compared to methoxy- analogs
ConditionsGeneral aqueous sol-gel conditions.

This slower reaction rate is crucial for reproducible large-area film coating and complex device fabrication where process timing and solution stability are paramount.

Enhanced Thermal Stability Through Covalent Organic-Inorganic Network Formation

The formation of a cross-linked siloxane network via the triethoxysilyl groups significantly enhances the thermal stability of the resulting material compared to standard, non-cross-linked polythiophenes. While many thiophene-based copolymers show decomposition temperatures (5% weight loss) above 380 °C, the inorganic network formed from silylated precursors can further elevate this stability. For instance, standard poly(3-hexylthiophene) (P3HT) degrades around 425-441 °C. The covalent Si-O-Si backbone created by 2,5-Bis(triethoxysilyl)thiophene provides a rigid, inorganic matrix that resists thermal decomposition at temperatures where the organic components of simpler polythiophenes would have already degraded.

Evidence DimensionDecomposition Temperature (Td at 5% weight loss)
Target Compound DataSignificantly enhanced stability due to inorganic network formation (qualitative inference based on hybrid material properties)
Comparator Or BaselinePoly(3-hexylthiophene) (P3HT): ~425–441 °C; Thiophene-based copolymers: >380 °C
Quantified DifferenceExpected increase in Td due to the formation of a stable siloxane matrix.
ConditionsThermogravimetric Analysis (TGA) under an inert atmosphere.

Higher thermal stability allows for a broader range of processing temperatures and enhances the long-term operational reliability of electronic devices in demanding environments.

Enables Covalent Film Adhesion and Solvent Resistance on Oxide Surfaces

The triethoxysilyl groups are essential for forming covalent Si-O-Si or Si-O-Substrate bonds with hydroxylated surfaces like glass, silicon oxide, and indium tin oxide (ITO). This covalent linkage results in films with superior adhesion and solvent resistance compared to physically adsorbed films made from non-silylated polythiophenes. While some electropolymerized thiophene films show good adhesion on ITO, they can be less stable. The sol-gel derived network from 2,5-Bis(triethoxysilyl)thiophene creates a robust, insoluble film that withstands solvents and processing steps that would delaminate or dissolve simple spin-coated or drop-cast polythiophene layers.

Evidence DimensionFilm Adhesion & Solvent Resistance
Target Compound DataHigh (forms covalent bonds with oxide substrates)
Comparator Or BaselineNon-silylated Polythiophenes (e.g., P3HT): Low (relies on weaker van der Waals forces or physical adsorption)
Quantified DifferenceQualitative shift from physical adsorption to covalent bonding, resulting in insolubility and superior adhesion.
ConditionsFilm deposition on hydroxylated substrates (glass, SiO2, ITO) followed by solvent washing or tape tests.

Strong adhesion and solvent resistance are critical for fabricating multi-layer electronic devices, ensuring that subsequent processing steps do not damage or delaminate the thiophene-based layer.

Fabrication of Thermally Stable and Solvent-Resistant Hole-Transport Layers (HTLs)

This precursor is the right choice for creating cross-linked, insoluble hole-transport layers in multi-layer optoelectronic devices like perovskite solar cells or organic light-emitting diodes (OLEDs). Its ability to form a robust, covalently-bonded film prevents dissolution or damage during the deposition of subsequent layers, a common failure point for devices using simple soluble polymer HTLs. The enhanced thermal stability ensures device integrity during thermal annealing steps or high-temperature operation.

Covalent Surface Modification of Oxide Electrodes and Sensors

For applications requiring the permanent functionalization of oxide surfaces (e.g., glass, ITO, SiO2) with a semiconducting thiophene layer, this compound is essential. The triethoxysilyl groups enable direct, covalent attachment to the substrate, creating a chemically stable and electronically active interface. This is critical for developing robust chemical sensors or modifying electrode work functions where delamination would lead to device failure.

Precursor for Hybrid Organic-Inorganic Semiconductor Films with Tunable Porosity

This monomer is ideal for synthesizing monolithic organic-inorganic hybrid materials where electronic properties and morphology must be controlled. The sol-gel process allows for tuning the porosity and microstructure of the final material, a feature not available with conventional thiophene polymerization. This enables its use in applications like porous electrodes for batteries, catalytic supports, or sensing materials where a high surface area is advantageous.

Wikipedia

(Thiene-2,5-diyl)bis(triethoxysilane)

Dates

Last modified: 08-15-2023

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